molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Cat. No. B045702
M. Wt: 269.25 g/mol
InChI Key: NCPFXPZOGZWCJN-UHFFFAOYSA-N
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Patent
US03931205

Procedure details

A mixture of 16.5 g of ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate, 80 ml of acetic acid and 35 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further a 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the crystalline precipitate is collected and recrystallized from aqueous dioxane to give 11 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 194°-195°C.
Name
ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:10]1[CH:11]=[CH:12][C:13]2[O:22][C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[C:15](=[O:23])[C:14]=2[CH:24]=1)(C)[C:4]([O:6]CC)=[O:5])#N.Cl>C(O)(=O)C>[O:23]=[C:15]1[C:16]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[O:22][C:13]2[CH:12]=[CH:11][C:10]([CH:3]([CH3:1])[C:4]([OH:6])=[O:5])=[CH:24][C:14]1=2

Inputs

Step One
Name
ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate
Quantity
16.5 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)(C)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, water
ADDITION
Type
ADDITION
Details
is added to the residue
ADDITION
Type
ADDITION
Details
further a 10% sodium hydroxide solution is added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
CUSTOM
Type
CUSTOM
Details
An insoluble material is removed by extraction with chloroform
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous dioxane

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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